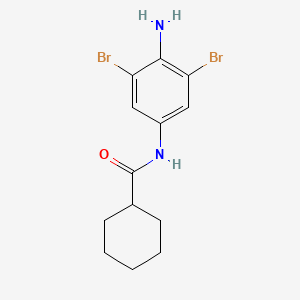
(D-TRP32)-NEUROPEPTIDE Y (HUMAN, RAT)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(D-TRP32)-NEUROPEPTIDE Y (HUMAN, RAT) is a modified form of neuropeptide Y, a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. Neuropeptide Y plays a crucial role in various physiological processes, including regulation of energy balance, memory, and learning. The modification at the 32nd position with D-tryptophan enhances its stability and bioactivity, making it a valuable compound for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (D-TRP32)-NEUROPEPTIDE Y involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The D-tryptophan is incorporated at the 32nd position during this process. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of (D-TRP32)-NEUROPEPTIDE Y typically involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization ensures the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(D-TRP32)-NEUROPEPTIDE Y can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Site-directed mutagenesis or chemical synthesis techniques.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Applications De Recherche Scientifique
(D-TRP32)-NEUROPEPTIDE Y has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating appetite, stress response, and circadian rhythms.
Medicine: Explored as a potential therapeutic agent for obesity, anxiety, and other neurological disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
(D-TRP32)-NEUROPEPTIDE Y exerts its effects by binding to neuropeptide Y receptors (Y1, Y2, Y4, and Y5) in the brain and peripheral tissues. This binding activates intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs). These pathways regulate various physiological processes, such as food intake, energy homeostasis, and stress response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Neuropeptide Y (Human, Rat): The unmodified form of neuropeptide Y.
Peptide YY: A peptide similar to neuropeptide Y, involved in appetite regulation.
Pancreatic Polypeptide: Another member of the pancreatic polypeptide family with similar functions.
Uniqueness
(D-TRP32)-NEUROPEPTIDE Y is unique due to the incorporation of D-tryptophan at the 32nd position, which enhances its stability and bioactivity compared to the unmodified neuropeptide Y. This modification makes it a valuable tool for studying the structure-activity relationships and therapeutic potential of neuropeptide Y analogs.
Propriétés
Numéro CAS |
178861-83-1 |
|---|---|
Formule moléculaire |
C8H6F2O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2(1H)-Pyrimidinone, 4-amino-1-[4-amino-6-O-(3-amino-3-deoxy-beta-D-glucopyranosyl)-4-deoxy-D-glycero-D-galacto-beta-D-gluco-undecopyranosyl]-](/img/structure/B1171688.png)
![5-Bromo-2-[p-(tert-butyl)phenyl]oxazole](/img/structure/B1171694.png)


